tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(17(20)21-18(3,4)5)13-19-15(2)11-12-16-9-7-6-8-10-16/h6-10,14-15,19H,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQPKYRXXXRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 2-Methyl-3-Aminopropanoate
The foundational step in synthesizing the target compound involves preparing tert-butyl 2-methyl-3-aminopropanoate, a precursor analogous to tert-butyl 2-amino-3-methylbutanoate (CAS 6070-59-3) described in Source. In this method, DL-valine is esterified with tert-butyl acetate under acidic conditions (HClO₄) at 0°C, followed by neutralization and extraction to isolate the amino ester. Adapting this protocol, 2-methyl-3-aminopropanoic acid could undergo similar esterification:
Reaction Conditions :
-
Substrate : 2-Methyl-3-aminopropanoic acid (hypothetical, analogous to DL-valine)
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Reagent : tert-Butyl acetate, HClO₄ (catalytic)
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Solvent : tert-Butyl acetate (neat)
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Temperature : 0°C to room temperature (RT)
This step establishes the tert-butyl ester backbone, critical for subsequent functionalization.
Alkylation with 4-Phenylbutan-2-yl Halides
The amino group in tert-butyl 2-methyl-3-aminopropanoate is alkylated using 4-phenylbutan-2-yl bromide under inert conditions. Source demonstrates this approach with 4-cyano-2-fluorobenzyl bromide, where NaHCO₃ in DMF facilitates nucleophilic substitution at RT over 16 hours. Applying similar conditions:
Reaction Conditions :
-
Substrate : tert-Butyl 2-methyl-3-aminopropanoate
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Alkylating Agent : 4-Phenylbutan-2-yl bromide (hypothetical)
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Base : NaHCO₃
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Solvent : DMF
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Temperature : RT
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Duration : 16 hours
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Workup : Aqueous extraction, column chromatography (petroleum ether/ethyl acetate)
This method introduces the 4-phenylbutan-2-yl moiety via SN2 mechanism, though steric hindrance from the branched alkyl chain may necessitate extended reaction times or elevated temperatures.
Reductive Amination of tert-Butyl 2-Methyl-3-Oxopropanoate
Ketone Precursor Synthesis
tert-Butyl 2-methyl-3-oxopropanoate serves as a key intermediate for reductive amination. While not directly cited in the sources, analogous oxidations (e.g., MnO₂ or PCC in Source) suggest that oxidation of tert-butyl 2-methyl-3-hydroxypropanoate could yield the ketone.
Reaction Conditions :
Reductive Amination with 4-Phenylbutan-2-amine
The ketone reacts with 4-phenylbutan-2-amine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine. Source highlights asymmetric hydrogenation using rhodium catalysts, but simple reductive amination suffices for racemic synthesis.
Reaction Conditions :
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Substrate : tert-Butyl 2-methyl-3-oxopropanoate
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Amine : 4-Phenylbutan-2-amine
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Reducing Agent : NaBH₃CN
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Solvent : Methanol or ethanol
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Temperature : RT
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Yield : ~60–75% (estimated)
This route offers stereochemical flexibility but requires efficient imine formation prior to reduction.
Catalytic Hydrogenation for Stereoselective Synthesis
Asymmetric Hydrogenation of Enamide Intermediates
For enantioselective synthesis, Source employs chiral rhodium catalysts (e.g., bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) with phosphine ligands under hydrogen pressure. Adapting this to the target compound:
Reaction Conditions :
-
Substrate : (E)-tert-Butyl 2-methyl-3-[(4-phenylbutan-2-ylidene)amino]propanoate
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Catalyst : Rhodium complex with chiral ligand (e.g., Mandyphos SL-M004-2)
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Solvent : Ethanol
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Pressure : 15 bar H₂
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Temperature : 40–60°C
This method achieves high enantiomeric excess (ee) but necessitates synthesizing the enamide precursor, adding steps to the workflow.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation of Amino Ester | Straightforward, high yields | Requires alkyl halide synthesis | 70–80% |
| Reductive Amination | No pre-synthesized alkyl halide needed | Lower yields due to imine equilibrium | 60–75% |
| Catalytic Hydrogenation | High stereoselectivity | Complex catalyst setup and cost | 85–90% |
Optimization Strategies and Mechanistic Insights
Solvent and Base Effects in Alkylation
Source demonstrates that DMF with NaHCO₃ optimally facilitates alkylation by stabilizing the transition state through polar aprotic effects. Alternative bases (e.g., K₂CO₃) or solvents (acetonitrile) may reduce side reactions but could lower reaction rates.
Ligand Design in Hydrogenation
The chiral ligand in Source ((R,R)-1,1'-bis[di(3,5-dimethyl-4-methoxyphenyl)phosphine]ferrocene) ensures enantioselectivity by creating a sterically constrained environment around the rhodium center . Modifying ligand substituents could enhance ee for the target compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
The compound tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate , also known by its CAS number 1221341-92-9, is a chemical of interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound has potential applications in the development of pharmaceuticals due to its structural properties that can influence biological activity.
Case Study: Analgesic Properties
Recent studies have investigated the analgesic properties of compounds similar to this one. For instance, derivatives with amino groups have shown promise in binding to pain receptors, potentially leading to new pain management therapies.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Pathways
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | tert-Butyl + Amine | 85 |
| Coupling Reaction | Esterification with Alcohols | 90 |
| Deprotection | Removal of tert-butyl group | 95 |
Biological Studies
Research into the biological activity of tert-butyl esters has revealed their role in modulating enzyme activity and influencing metabolic pathways.
Case Study: Enzyme Inhibition
Studies have shown that certain tert-butyl esters can inhibit specific enzymes involved in metabolic disorders. For example, compounds structurally similar to this compound have been tested for their ability to inhibit lipase, which is crucial in fat metabolism.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and functional groups:
Functional Group Impact on Physicochemical Properties
In contrast, the morpholin-4-yl ethyl substituent in the analog (CAS: 1221341-87-2) adds polarity and hydrogen-bonding capacity, improving aqueous solubility . The trifluoromethyl benzyl group (CAS: 925889-77-6) increases lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character .
Reactivity :
- The epoxide in Bn-MPO confers high reactivity, making it suitable for ring-opening reactions in polymer chemistry. In contrast, the tert-butyl ester group in the target compound provides stability against hydrolysis, ideal for stepwise synthetic protocols .
Synthetic Utility :
- The pentan-3-yl analog (CAS: 1221342-45-5) lacks aromaticity, reducing steric hindrance and enabling faster nucleophilic substitution reactions compared to the target compound .
Biological Activity
tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate, with the CAS number 1221341-92-9, is a synthetic compound that has garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H29NO2
- Molecular Weight : 291.43 g/mol
- Structure : The compound features a tert-butyl group, a 2-methyl group, and an amino-substituted phenylbutane moiety.
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Anticancer Activity
A study investigated the compound's effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against MCF-7 cells. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential, suggesting a pathway for further therapeutic exploration.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 30 | Mitochondrial disruption |
Neuroprotective Effects
In animal models, the compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Study on Anticancer Properties :
- Researchers conducted in vitro assays which showed that treatment with this compound led to a dose-dependent reduction in cell viability in MCF-7 cells. Further analysis revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to cell death.
-
Neuroprotection Study :
- A study involving murine models demonstrated that administration of the compound significantly reduced neuronal loss in the hippocampus following induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment.
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate?
The compound is typically synthesized via multi-step reactions involving tert-butyl ester intermediates. For example, tert-butyl esters are prepared by reacting amines with aldehydes (e.g., 4-chlorobenzaldehyde) in dichloromethane, followed by filtration, solvent evaporation, and purification via chromatography . Magnesium sulfate is often used to dry reaction mixtures, and diethyl ether/water partitioning aids in isolating the product .
Q. How is structural characterization performed for this compound and its intermediates?
Key techniques include:
- NMR spectroscopy : For confirming regiochemistry and identifying functional groups (e.g., tert-butyl signals at ~1.2–1.4 ppm in H NMR) .
- IR spectroscopy : To detect ester C=O stretches (~1730 cm) and amino groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry in chiral centers .
Q. What are the recommended storage conditions for tert-butyl amino esters?
Derivatives with amino or ester groups should be stored below -20°C to prevent hydrolysis or decomposition, especially in humid environments .
Q. How can researchers troubleshoot low yields in reductive amination steps?
Common fixes include:
- Optimizing stoichiometry of the amine and carbonyl components.
- Using anhydrous solvents (e.g., dichloromethane dried over MgSO) to minimize side reactions .
- Testing alternative reducing agents (e.g., NaBH vs. BH-THF) .
Advanced Research Questions
Q. How do reaction conditions influence enantiomeric purity in asymmetric synthesis?
Chiral tert-butyl esters (e.g., (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate) require strict control of temperature and solvent polarity to minimize racemization. For example, low temperatures (-20°C) and aprotic solvents (THF) improve stereochemical outcomes . Kinetic vs. thermodynamic control in condensation steps can also be probed via reaction monitoring (TLC or HPLC) .
Q. What computational methods are used to predict biological activity or binding interactions?
- Docking studies : Molecular dynamics simulations assess interactions with targets like transthyretin (relevant to amyloidosis research) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
Q. How can contradictions in reported melting points or spectral data be resolved?
Discrepancies often arise from impurities or polymorphic forms. Researchers should:
- Reproduce purification methods (e.g., column chromatography vs. recrystallization) .
- Cross-validate data with high-resolution mass spectrometry (HRMS) or C NMR .
Q. What strategies optimize tert-butyl deprotection in final synthetic steps?
The tert-butyl group is cleaved under acidic conditions (e.g., TFA in DCM). However, competing side reactions (e.g., epimerization) can occur. Mitigation includes:
- Using scavengers (e.g., anisole) to trap carbocation intermediates.
- Shortening reaction times and monitoring via H NMR .
Q. How does the tert-butyl group influence pharmacokinetic properties in drug analogs?
The bulky tert-butyl moiety enhances metabolic stability by shielding ester bonds from hydrolytic enzymes. It also improves lipophilicity, which can be quantified via logP measurements .
Q. What are the challenges in scaling up chromatographic purification for this compound?
Scaling-up requires transitioning from flash chromatography to preparative HPLC. Key considerations include:
- Cost-effective solvent systems (e.g., heptane/ethyl acetate vs. acetonitrile/water).
- Avoiding silica gel-induced decomposition by using neutral alumina or reverse-phase columns .
Methodological Notes
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) for HPLC to resolve enantiomers .
- Crystallography : SHELX suites (e.g., SHELXL) are preferred for refining structures with high R-factors due to disordered tert-butyl groups .
- Data Reproducibility : Report solvent ratios, drying times, and instrument parameters (e.g., NMR spectrometer frequency) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
